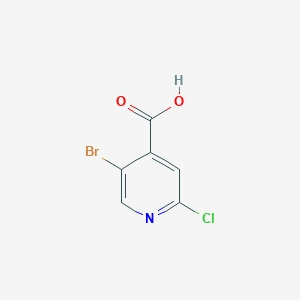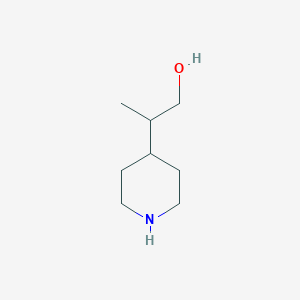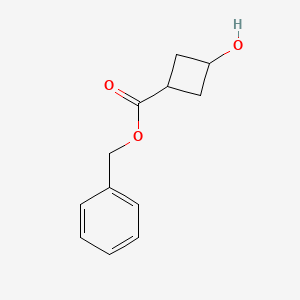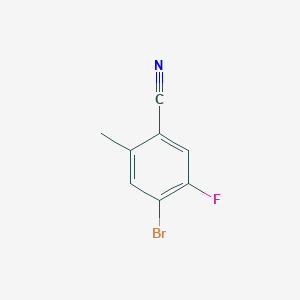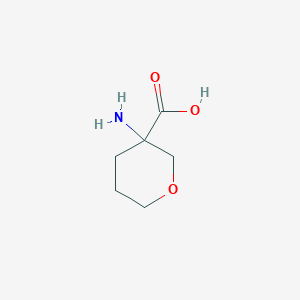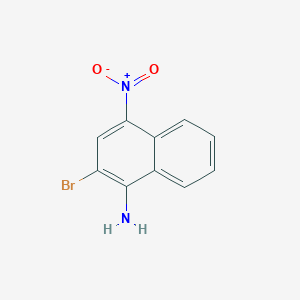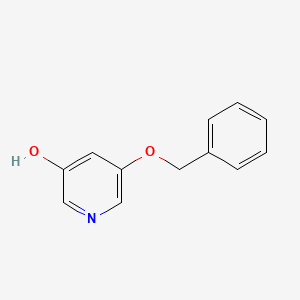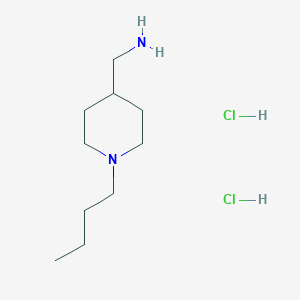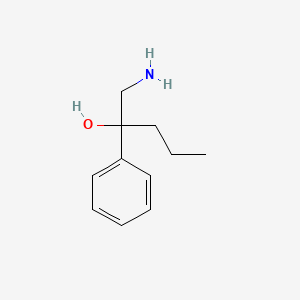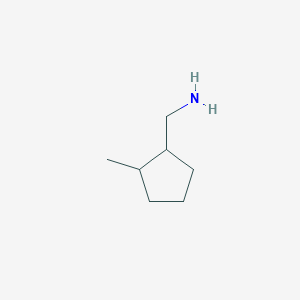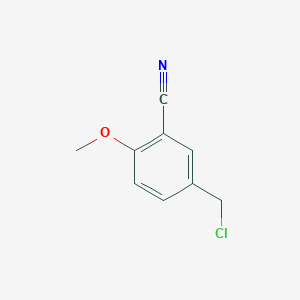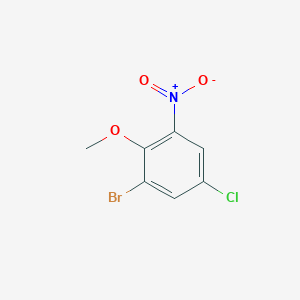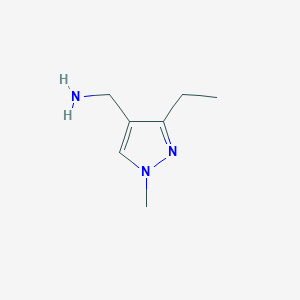
(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine: is a heterocyclic compound belonging to the pyrazole family. It is characterized by a pyrazole ring substituted with an ethyl group at the third position, a methyl group at the first position, and a methanamine group at the fourth position.
Mechanism of Action
Target of Action
The primary targets of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine are currently unknown. This compound is a derivative of the pyrazole class, which has been found in many important synthetic drug molecules . Pyrazole derivatives have been shown to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 139.2 , which could influence its pharmacokinetic properties
Result of Action
Given the broad spectrum of biological activities exhibited by pyrazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s storage temperature is room temperature , suggesting that it could be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Introduction of the Methanamine Group: The methanamine group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine are used.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of oxides or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Drug Development: Due to its structural features, this compound is being explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Comparison with Similar Compounds
- (3-ethyl-1H-pyrazol-4-yl)methanamine
- (3-methyl-1H-pyrazol-4-yl)methanamine
- (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine
Comparison:
- Structural Differences: The presence and position of the ethyl and methyl groups differentiate (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine from its similar compounds.
- Reactivity: The reactivity of these compounds can vary based on the substituents present on the pyrazole ring.
- Applications: While all these compounds may have similar applications, this compound is unique in its specific interactions and potential as a drug scaffold .
Properties
IUPAC Name |
(3-ethyl-1-methylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-7-6(4-8)5-10(2)9-7/h5H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBFBHQSTJWJJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
